4,4',4''-Nitrilotribenzoic acid

Gas Storage MOF Porosity Engineering Hydrogen Isotope Separation

MOF researchers seeking tunable pore architectures often face limited H₂/D₂ uptake with longer-linker analogues. 4,4',4''-Nitrilotribenzoic acid (H₃NTB) resolves this via its C₃-symmetric, triphenylamine core that generates 8.5 Å pores in frameworks like FJI-Y9. - Delivers >48% higher H₂, D₂, and C₂H₂ uptake versus longer-linker MOFs (FJI-Y9 vs. FIR-29). - Enables Zn₄O(NTB)₂ adsorbents with C₂H₂/CO₂ selectivity of 4.8 and C₂H₂/CH₄ of 21.6. - Produces Ti-MOF photocatalysts (ZSTU-1) with 3-4× higher H₂ evolution rate than triazine-based analogues. - Ships globally from stock in research-scale quantities; custom synthesis available for bulk orders.

Molecular Formula C21H15NO6
Molecular Weight 377.3 g/mol
CAS No. 118996-38-6
Cat. No. B1425181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4',4''-Nitrilotribenzoic acid
CAS118996-38-6
Molecular FormulaC21H15NO6
Molecular Weight377.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)O)N(C2=CC=C(C=C2)C(=O)O)C3=CC=C(C=C3)C(=O)O
InChIInChI=1S/C21H15NO6/c23-19(24)13-1-7-16(8-2-13)22(17-9-3-14(4-10-17)20(25)26)18-11-5-15(6-12-18)21(27)28/h1-12H,(H,23,24)(H,25,26)(H,27,28)
InChIKeyVEBUOOBGPZWCFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4',4''-Nitrilotribenzoic Acid (CAS 118996-38-6) – C3-Symmetric Triphenylamine Tricarboxylic Acid MOF Ligand for Procurement


4,4',4''-Nitrilotribenzoic acid (H₃NTB, also denoted H₃TCA) is a C₃-symmetric triphenylamine-based tricarboxylic acid linker [1]. Its three coplanar benzoate arms radiate from a central nitrogen atom, conferring trigonal geometry and intrinsic luminescence [2]. Widely employed as a building block in metal–organic framework (MOF) synthesis, it coordinates to diverse metal ions (Zn²⁺, Cd²⁺, Ln³⁺, In³⁺, Ti⁴⁺) to construct porous crystalline materials [3]. Key MOFs incorporating this ligand include MOF-150, UMCM-4, Zn₄O(NTB)₂, and ZSTU-1 [4].

Why 4,4',4''-Nitrilotribenzoic Acid Cannot Be Readily Substituted with Other Tricarboxylic Acid MOF Linkers


Tricarboxylic acid linkers with different arm lengths or central cores produce MOFs with divergent pore architectures, surface areas, and photophysical properties. For instance, replacing H₃NTB with a longer tris[(4-carboxyl)phenylduryl]amine (H₃TCPA) ligand under identical synthesis conditions yields FIR-29, which exhibits a BET surface area nearly double that of the H₃NTB-derived FJI-Y9 (2061 m²/g vs. 1117 m²/g) [1]. Conversely, the shorter H₃NTB ligand generates narrower pores (8.5 Å vs. 16 Å) that dramatically enhance H₂, D₂, and C₂H₂ uptake by over 48% [1]. Similarly, H₃NTB-derived Ti-MOF ZSTU-1 exhibits a photocatalytic H₂ evolution rate 3–4 times higher than its isoreticular analogue ZSTU-2 constructed from 4,4',4''-s-triazine-2,4,6-triyl-tribenzoic acid (H₃TATB) [2]. Thus, substituting H₃NTB with an alternative tricarboxylic acid linker fundamentally alters the resulting MOF's performance, precluding generic interchange.

Quantitative Comparative Evidence for 4,4',4''-Nitrilotribenzoic Acid in MOF Performance


H₃NTB-Derived MOF (FJI-Y9) Delivers 48% Higher H₂/D₂/C₂H₂ Uptake than Longer-Linker Analogue FIR-29

Direct head-to-head comparison of two isostructural MOFs built from triphenylamine-based tricarboxylate linkers with different arm lengths: H₃NTB (shorter, FJI-Y9) versus H₃TCPA (longer, FIR-29). At 77 K and 1 bar, FJI-Y9 exhibits H₂ uptake of 202.3 cm³/g and D₂ uptake of 221.9 cm³/g, representing a 48% enhancement over FIR-29. At 273 K and 1 bar, C₂H₂ uptake of FJI-Y9 is 168.9 cm³/g, again exceeding FIR-29 by at least 48% [1]. The narrower pore aperture (8.5 Å vs. 16 Å) and lower BET surface area (1117 m²/g vs. 2061 m²/g) of FJI-Y9 are responsible for this superior small-molecule sorption [1].

Gas Storage MOF Porosity Engineering Hydrogen Isotope Separation

H₃NTB-Based Zn-MOF Achieves High CO₂/N₂ Selectivity (373) and CO₂ Cycloaddition Yield (78%)

A Zn-cluster MOF constructed from H₃NTB ([Zn₄O(ntba)₂]ₙ, MOF 1) demonstrates exceptional CO₂ selective adsorption from quasi-polluted air. At 273 K and 100 kPa, the MOF exhibits a CO₂ adsorption capacity of 75.7 cm³/g and achieves CO₂/N₂ selectivity of 373, CO₂/O₂ selectivity of 79, and CO₂/CH₄ selectivity of 13 [1]. Furthermore, this MOF catalyzes the cycloaddition of CO₂ to epoxides with a 78% yield [1]. Class-level inference: alternative tricarboxylate linkers (e.g., H₃BTC) in comparable Zn₄O-based MOFs typically yield substantially lower CO₂/N₂ selectivities (<100) under similar conditions, underscoring the unique performance conferred by the H₃NTB scaffold.

CO₂ Capture Gas Separation Heterogeneous Catalysis

H₃NTB-Constructed Zn₄O(NTB)₂ Exhibits High C₂H₂ Uptake (2.62 mmol/g) and Competitive C₂H₂/CO₂ Selectivity (4.8)

The microporous MOF Zn₄O(NTB)₂, synthesized from H₃NTB, features oxygen binding sites that enable efficient C₂H₂ capture. At 298 K and 1 bar, the MOF achieves a C₂H₂ uptake of 2.62 mmol/g and demonstrates C₂H₂/CO₂ selectivity of 4.8 and C₂H₂/CH₄ selectivity of 21.6 for an equimolar (50:50) mixture [1]. In comparison, the benchmark MOF-74 (Mg/Zn) exhibits higher absolute C₂H₂ uptake (~7–8 mmol/g) but with C₂H₂/CO₂ selectivity typically ranging from 2 to 6, making Zn₄O(NTB)₂ competitive while benefiting from the synthetic accessibility and tunability of the H₃NTB ligand platform [2].

Acetylene Purification Adsorptive Separation Petrochemical Industry

H₃NTB-Based Ti-MOF (ZSTU-1) Achieves 3–4× Higher Photocatalytic H₂ Evolution Rate than H₃TATB Analogue ZSTU-2

Direct isoreticular comparison of three Ti-MOFs (ZSTU-1, ZSTU-2, ZSTU-3) constructed from infinite Ti–O rod SBUs and different tritopic carboxylate linkers. ZSTU-1 (H₃NTB linker) and ZSTU-3 (extended triphenylamine linker) exhibit H₂ production rates 3–4 times higher than ZSTU-2 (H₃TATB linker) under visible-light irradiation [1]. This performance difference stems from the superior visible-light absorption of the triphenylamine core (H₃NTB) compared to the triazine core (H₃TATB), which lacks strong visible-light harvesting capability [1].

Photocatalysis Hydrogen Evolution Visible-Light Harvesting

H₃NTB-Based Cd-MOF Enables Multiresponsive Fluorescent Sensing with Low LODs for Fe³⁺ (5.1×10⁻⁵ M), Cr₂O₇²⁻ (5.3×10⁻⁵ M), and Nitrobenzene (4.2×10⁻⁵ M)

A Cd(II)-MOF ([Cd₃(L)(NTB)₂(DMA)₂]·2DMA) synthesized from H₃NTB and a bis(amide)-bis(pyridyl) co-ligand exhibits remarkable fluorescence quenching in the presence of specific analytes. The limits of detection (LOD) are 5.1 × 10⁻⁵ M for Fe³⁺, 5.3 × 10⁻⁵ M for Cr₂O₇²⁻, and 4.2 × 10⁻⁵ M for nitrobenzene [1]. While many MOF-based sensors rely on lanthanide ions for luminescence, this H₃NTB-derived framework leverages the intrinsic fluorescence of the triphenylamine ligand, offering comparable sensitivity without the need for expensive rare-earth metals [2].

Chemical Sensing Fluorescent Probes Environmental Monitoring

Targeted Application Scenarios for 4,4',4''-Nitrilotribenzoic Acid Based on Verified Performance Metrics


Hydrogen Isotope Separation and Storage

Procurement for synthesizing MOFs with pore apertures tuned for enhanced H₂ and D₂ uptake. The 48% improvement over longer-linker analogues (FJI-Y9 vs. FIR-29) makes H₃NTB-derived MOFs promising candidates for cryogenic hydrogen storage and isotope separation [1].

Integrated CO₂ Capture and Catalytic Conversion

Procurement for constructing Zn₄O(ntba)₂-type MOFs that combine high CO₂/N₂ selectivity (373) with catalytic activity (78% cycloaddition yield). This dual functionality is ideal for point-source carbon capture and utilization in industrial flue gas streams [2].

Acetylene Purification from C₂H₂/CO₂/CH₄ Mixtures

Procurement for fabricating Zn₄O(NTB)₂ adsorbents with oxygen-rich binding sites. The demonstrated C₂H₂/CO₂ selectivity (4.8) and C₂H₂/CH₄ selectivity (21.6) support application in acetylene purification for polymer-grade ethylene production and petrochemical processes [3].

Visible-Light-Driven Photocatalytic Hydrogen Production

Procurement for synthesizing Ti-MOF photocatalysts (ZSTU-1) that harness the visible-light absorption of the triphenylamine core. The 3–4× higher H₂ evolution rate relative to triazine-based analogues positions H₃NTB as the preferred ligand for solar fuel research [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
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